molecular formula C30H26F2N2O3 B1664714 N-[(2,4-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)acetamido]methyl}phenyl)benzamide CAS No. 498577-46-1

N-[(2,4-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)acetamido]methyl}phenyl)benzamide

Cat. No. B1664714
M. Wt: 500.5 g/mol
InChI Key: IXKPEYHRIVQTCU-UHFFFAOYSA-N
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Description

A1899 is a potent and selective TASK-1 and TASK-3 antagonist.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques and Antipathogenic Activity : Acylthioureas related to N-[(2,4-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)acetamido]methyl}phenyl)benzamide have been synthesized and characterized, showing significant antipathogenic activities, especially on Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban, Marutescu, & Chifiriuc, 2011).
  • Molecular Structure and Antioxidant Activity : The molecular structure of a similar compound was analyzed using X-ray diffraction, IR spectroscopy, and density functional theory (DFT), revealing insights into its geometric parameters and antioxidant properties (Demir et al., 2015).

Pharmaceutical Applications

  • Anticonvulsant Activities : Functionalized N-benzyl 2-acetamidoacetamides, structurally related to the benzamide compound , demonstrate significant anticonvulsant activities (Camerman et al., 2005).
  • Anticancer Evaluation : Substituted N-(phenyl)benzamides were synthesized and evaluated for their anticancer activity against several cancer cell lines, indicating their potential as therapeutic agents (Ravinaik et al., 2021).

Chemical Properties and Reactions

  • Electrochemical and Spectroelectrochemical Analysis : Aromatic polyamides with benzamide groups exhibit unique electrochromic properties, showcasing potential applications in materials science (Chang & Liou, 2008).
  • Intramolecular Oxidative Coupling : The intramolecular oxidative C–O coupling of N-phenyl benzamides under metal-free conditions was explored, leading to the formation of benzoxazole products (Yu, Ma, & Yu, 2012).

Biochemical and Molecular Studies

  • Antiparasitic Activities : A study on hydroxamate derivatives closely related to the benzamide compound showed significant variations in antiparasitic potency and histone deacetylase inhibitor activity, highlighting the importance of molecular structure in biological efficacy (Loeuillet et al., 2019).

properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-2-[2-[[[2-(4-methoxyphenyl)acetyl]amino]methyl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26F2N2O3/c1-37-24-14-10-20(11-15-24)16-29(35)33-18-21-6-2-3-7-25(21)26-8-4-5-9-27(26)30(36)34-19-22-12-13-23(31)17-28(22)32/h2-15,17H,16,18-19H2,1H3,(H,33,35)(H,34,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKPEYHRIVQTCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2C3=CC=CC=C3C(=O)NCC4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,4-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)acetamido]methyl}phenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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